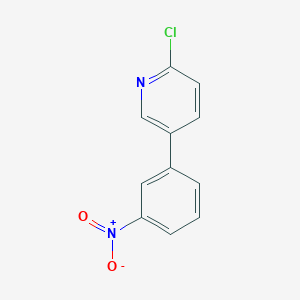

2-Chloro-5-(3-nitrophenyl)pyridine

Description

Contextual Significance within Organic Chemistry

Biaryl compounds that feature a pyridine (B92270) ring are of substantial interest in medicinal and agricultural chemistry. These structural motifs are integral to a variety of pharmaceuticals and herbicides. The synthesis of such molecules is a key area of research in organic chemistry. The palladium-catalyzed Suzuki cross-coupling reaction, in particular, stands out as a versatile and widely used method for the formation of carbon-carbon bonds necessary to create these biaryl structures. acs.org The development of efficient synthetic pathways to access specific isomers, such as 2-Chloro-5-(3-nitrophenyl)pyridine, is crucial for advancing drug discovery and materials science. researchgate.net

The utility of chloropyridines as precursors in these coupling reactions is a subject of considerable study. The reactivity of the chloro-substituent and the potential for regioselective synthesis are important considerations for chemists. The presence of a nitro group on the phenyl ring further influences the electronic properties of the molecule, making it a valuable intermediate for the synthesis of more complex derivatives, such as aminopyridines, through reduction.

Overview of Structural Features and Nomenclature

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a 3-nitrophenyl group at the 5-position. The systematic IUPAC name for this compound is this compound.

Below are key identifiers and properties of the compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 163563-09-5 acs.orgmolaid.com |

| Molecular Formula | C₁₁H₇ClN₂O₂ |

| Molecular Weight | 234.64 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Implied by synthesis |

| Melting Point | 138-139 °C | J. Org. Chem. 1995, 60, 3750 |

Scope and Research Objectives of the Academic Study

Academic research into this compound and its analogs has been primarily driven by the need for efficient and versatile synthetic methodologies. A key study in this area focused on developing new synthetic routes to 3-, 5-, and 6-aryl-2-chloropyridines. acs.org

The primary objectives of this research included:

The facile preparation of 5-(dimethylamino)aryl-substituted pentadienyl nitriles as key intermediates. researchgate.netresearchgate.net

The cyclization of these intermediates using hydrochloric acid to form the desired aryl-2-chloropyridine core. researchgate.netresearchgate.net

The development of a synthetic approach that allows for the introduction of various electron-withdrawing groups onto the pyridine ring. researchgate.net

The research aimed to provide a superior alternative to existing methods, offering better yields and easier handling, thereby facilitating the synthesis of a wider range of aryl-substituted pyridines for further application.

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

2-chloro-5-(3-nitrophenyl)pyridine |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H |

InChI Key |

CFJONZPCZDQKCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 5 3 Nitrophenyl Pyridine

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-Chloro-5-(3-nitrophenyl)pyridine, the primary disconnection points are the C-C bond between the pyridine (B92270) and benzene (B151609) rings, and the C-Cl and C-NO2 bonds on the respective rings.

This analysis reveals two main synthetic approaches:

Formation of the biaryl C-C bond: This strategy involves coupling a pre-functionalized pyridine with a functionalized benzene ring. Key synthons, or idealized fragments, for this approach would be a 2-chloropyridine (B119429) derivative (electrophile) and a 3-nitrophenyl organometallic reagent (nucleophile), or vice versa. amazonaws.com

Stepwise functionalization of a parent biaryl compound: This approach would start with a simpler biaryl core, such as 5-phenyl-2-pyridone, followed by sequential chlorination and nitration.

Established Synthetic Routes

Several established routes are employed for the synthesis of this compound, each with its own set of advantages and considerations.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound with a halide. libretexts.org In the context of synthesizing this compound, this could involve the reaction of 2-chloro-5-iodopyridine (B1352245) with 3-nitrophenylboronic acid or the coupling of 2,5-dichloropyridine (B42133) with 3-nitrophenylboronic acid. The Suzuki-Miyaura coupling is known for its functional group tolerance and generally high yields. organic-chemistry.org A general scheme for this approach is the reaction between an aryl boronic acid and an aryl halide, catalyzed by a palladium complex. youtube.com

A facile synthetic route for the related compound 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) involves a cross-coupling reaction between pyridine-1-oxide and 1-iodo-3-nitrobenzene. chemicalpapers.com This method avoids unstable organometallic or organoboron compounds and utilizes relatively inexpensive reagents. chemicalpapers.com

Multi-Step Synthesis from Precursor Pyridines and Benzenes

This strategy builds the target molecule through a sequence of reactions starting from simpler, commercially available pyridine and benzene derivatives. The order of reactions is crucial to ensure correct regioselectivity. lumenlearning.com

One common pathway begins with the nitration of 2-aminopyridine (B139424) to yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. google.com After separation, the 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization-hydrolysis reaction. google.comprepchem.com Subsequent chlorination of the hydroxyl group, often using reagents like phosphorus oxychloride or phosphorus pentachloride, affords 2-chloro-5-nitropyridine (B43025). google.comchemicalbook.com This intermediate can then be coupled with a suitable 3-nitrophenyl derivative.

A similar multi-step approach can be envisioned starting from benzene. A sequence of reactions such as nitration, followed by halogenation and subsequent coupling to a pyridine fragment, can be designed. stackexchange.com

Cyclization Reactions for Pyridine Ring Formation

Instead of starting with a pre-formed pyridine ring, it is possible to construct the pyridine ring as part of the synthesis. Various methods exist for pyridine ring synthesis, often involving condensation reactions. baranlab.orgacsgcipr.org

One such method involves the reaction of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization with ammonia (B1221849) or an ammonia source to form 2-hydroxy-5-nitropyridine. google.com This intermediate can then be chlorinated to 2-chloro-5-nitropyridine, which can subsequently undergo a cross-coupling reaction. google.com Hantzsch pyridine synthesis is another well-known method that involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijnrd.org

Directed Chlorination and Nitration Strategies

This approach involves the direct functionalization of a parent 5-phenylpyridine scaffold. The directing effects of the existing substituents on the pyridine and benzene rings will determine the position of the incoming chloro and nitro groups.

For instance, starting with 5-phenyl-2-pyridone, one could perform a nitration reaction. The position of nitration on the phenyl ring would be directed by the pyridone substituent. Subsequent chlorination of the pyridone would yield the desired product. The conditions for these reactions, such as the choice of nitrating and chlorinating agents, would need to be carefully selected to achieve the desired regiochemistry and avoid side reactions. lumenlearning.com

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound to improve efficiency, yield, and sustainability.

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times for cross-coupling and cyclization reactions. The use of highly active and stable palladium catalysts, such as those based on bulky phosphine (B1218219) ligands, can improve the efficiency of Suzuki-Miyaura couplings, especially with challenging substrates like heteroaryl halides. organic-chemistry.org

One-pot or telescoped reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, can streamline the synthesis and reduce waste. organic-chemistry.org For example, a one-pot synthesis could involve the in-situ formation of the organoboron reagent followed by the cross-coupling reaction.

The table below summarizes some of the key reactions and conditions that can be employed in the synthesis of this compound and its precursors.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Nitration | Nitric acid, Sulfuric acid | 2-Amino-5-nitropyridine | google.com |

| Diazotization-Hydrolysis | Sodium nitrite, Hydrochloric acid, then heat | 2-Hydroxy-5-nitropyridine | google.comprepchem.com |

| Chlorination | Phosphorus oxychloride, Phosphorus pentachloride | 2-Chloro-5-nitropyridine | google.comchemicalbook.com |

| Pyridine Cyclization | 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate, Ammonia | 2-Hydroxy-5-nitropyridine | google.com |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid, Palladium catalyst, Base | Biaryl compound | libretexts.orgorganic-chemistry.org |

Catalytic Systems in Synthesis (e.g., Palladium, Nickel, Tin(IV) catalysts)

The construction of the biaryl scaffold of this compound and related structures often relies on powerful cross-coupling reactions, where transition metal catalysts play a pivotal role. Palladium and nickel complexes are at the forefront of these transformations, facilitating the formation of the crucial carbon-carbon bond between the pyridine and nitrophenyl rings.

One notable approach involves a cross-coupling reaction between pyridine-1-oxide and 1-iodo-3-nitrobenzene. chemicalpapers.com This method is advantageous as it avoids the use of unstable organometallic or organic boride compounds and employs readily available, stable reagents. chemicalpapers.com The subsequent steps of deoxidation and halogenation lead to the formation of the desired 2-(2-chloro-5-nitrophenyl)pyridine. chemicalpapers.com

In a different synthetic route, Lewis acids such as zinc chloride, ferric chloride, aluminum trichloride, and stannic chloride (Tin(IV) chloride) are utilized as catalysts. google.com Specifically, in a one-pot synthesis starting from a 2-halogenated acrylate and nitromethane, a Lewis acid is used to catalyze the condensation with an orthoformic acid triester. google.com This is a key step in forming the 2-hydroxy-5-nitropyridine intermediate, which is then chlorinated to yield the final product. google.com The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity.

The broader field of pyridine synthesis highlights the versatility of catalytic systems. For instance, copper carbene complexes have been effectively used in the amination of 2-chloropyridines, demonstrating the utility of copper catalysts in forming carbon-nitrogen bonds on the pyridine ring. researchgate.net While not directly a synthesis of the title compound, this illustrates the range of catalytic options available for modifying pyridine precursors.

One-Pot Synthesis Methodologies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. A prime example is a method for preparing 2-chloro-5-nitropyridine that starts with 2-halogenated acrylate and nitromethane. google.com This process involves an initial addition reaction catalyzed by an organic base, followed by a Lewis acid-catalyzed condensation with an orthoformic acid triester, and finally, a pyridine cyclization step to produce 2-hydroxy-5-nitropyridine, all within the same reaction vessel. google.com The intermediate is then chlorinated to afford the final product. google.com This one-pot approach is noted for being safe, green, and having high atom economy. google.com

The concept of one-pot synthesis is widely applied in the creation of various pyridine derivatives. For example, a three-component reaction of aldehydes, thiols, and malononitrile (B47326) using nanocrystalline magnesium oxide as a catalyst allows for the efficient synthesis of highly substituted pyridines. ias.ac.in Similarly, the synthesis of 3,5-diarylpyridines has been achieved through a one-pot protocol from β-nitrostyrenes using elemental iron. researchgate.net These examples underscore the power of one-pot methodologies in rapidly constructing complex pyridine structures.

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize product yield and selectivity while minimizing byproducts. In the synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine, the chlorination step is a key focus. One method involves reacting 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at a controlled temperature of 100-105°C for 5 hours, which results in a high yield of 95.3% and a purity of 99.8%. chemicalbook.com

In the one-pot synthesis starting from 2-halogenated acrylate, careful optimization of various parameters is crucial. google.com The addition reaction temperature is ideally maintained between 40 to 65°C, while the subsequent condensation reaction is best performed at 90 to 100°C to drive the reaction to completion by removing the alcohol byproduct. google.com The final pyridine cyclization step is optimized to occur between 50 to 65°C. google.com The choice of Lewis acid catalyst and its amount are also fine-tuned to prevent incomplete reactions. google.com

A common issue in the synthesis of 2-chloro-5-nitropyridine from 3-nitropyridine (B142982) using phosphorus oxychloride is low selectivity, with a significant amount of the 2-chloro-3-nitropyridine (B167233) byproduct being formed (target product to byproduct ratio of 27:73). google.com This highlights the importance of choosing the right synthetic route and optimizing conditions to favor the desired isomer. The use of 2-hydroxy-5-nitropyridine as an intermediate circumvents this selectivity issue, as the chlorination position is specific. google.com

The table below summarizes the optimization of various reaction parameters in the synthesis of 2-chloro-5-nitropyridine and related compounds.

| Reaction Step | Reagents/Catalysts | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference |

| Chlorination | Phosphorus oxychloride, Phosphorus pentachloride | 100-105 | 5 | 95.3 | 99.8 | chemicalbook.com |

| Addition (One-pot) | Organic base | 40-65 | 2-8 | - | - | google.com |

| Condensation (One-pot) | Lewis acid (e.g., ZnCl2) | 90-100 | 5-12 | - | - | google.com |

| Pyridine Cyclization (One-pot) | Ammonia-ammonium salt | 50-65 | 2-8 | - | - | google.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. This includes considerations for atom economy and the use of environmentally friendly reagents and solvents.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A one-pot synthesis of 2-hydroxy-5-nitropyridine, a precursor to 2-chloro-5-nitropyridine, is highlighted as having a high atom economy. google.com This method avoids diazotization and nitration reactions, which often generate significant waste. google.com In contrast, some traditional methods, like the Gabriel synthesis of amines, are known for their very low atom economy, often well below 50%. primescholars.com The goal of green chemistry is to design synthetic routes where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. primescholars.com

Environmentally Benign Reagents and Solvents

The use of environmentally benign reagents and solvents is a cornerstone of green chemistry. In the synthesis of pyridine derivatives, there is a clear trend towards adopting greener alternatives. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a reaction solvent in the one-pot synthesis of 2,4,6-triaryl pyridines is presented as a green approach. derpharmachemica.com Similarly, a tandem reaction for constructing an imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine is carried out in a water-isopropyl alcohol (H2O-IPA) medium, which is considered a greener solvent system. acs.org

A patented method for producing 2-chloro-5-nitropyridine emphasizes the avoidance of nitration reactions, which reduces the amount of wastewater and improves operational safety. google.com Another synthetic route avoids the use of unstable and often hazardous organometallic or organic boride compounds by employing more stable and less expensive reagents. chemicalpapers.com The use of elemental iron as a reducing agent in the synthesis of 3,5-diarylpyridines is another example of employing a more environmentally friendly reagent. researchgate.net

Chemical Reactivity and Transformations of 2 Chloro 5 3 Nitrophenyl Pyridine

Nucleophilic Substitution Reactions

The most prominent reaction of 2-Chloro-5-(3-nitrophenyl)pyridine is the nucleophilic aromatic substitution (SNAr) at the C-2 position of the pyridine (B92270) ring. The chlorine atom is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. This effect stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. vaia.comvaia.com

A wide array of nucleophiles can be employed to displace the chloro group, leading to a diverse range of 2-substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiols. The reaction is analogous to the substitution on other activated aryl halides. youtube.com For instance, reactions with primary or secondary amines yield the corresponding 2-aminopyridine (B139424) derivatives. Such amination reactions are frequently used in the synthesis of pharmaceutical agents and other functional molecules. thieme-connect.com While some electron-deficient 2-halopyridines react readily, unactivated substrates often require harsh conditions, such as high temperatures or pressures. thieme-connect.com However, the presence of the additional electron-withdrawing nitrophenyl group at the 5-position is expected to further facilitate this substitution compared to unsubstituted 2-chloropyridine (B119429).

| Nucleophile | Product Type | Typical Reaction Conditions |

| Primary/Secondary Amines (R₂NH) | 2-Aminopyridine derivatives | Heating in a solvent like NMP, DMSO, or use of a flow reactor. thieme-connect.com |

| Alcohols/Alkoxides (ROH/RO⁻) | 2-Alkoxypyridine derivatives | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |

| Thiols/Thiolates (RSH/RS⁻) | 2-Thioether derivatives | Reaction with a thiolate salt in a polar aprotic solvent. |

| Water/Hydroxide (H₂O/OH⁻) | 2-Hydroxypyridine/2-Pyridone | Hydrolysis, often under acidic or basic conditions. The product exists in tautomeric equilibrium. acs.org |

This table presents generalized reaction conditions based on the known reactivity of 2-chloropyridines.

Electrophilic Aromatic Substitution on Phenyl and Pyridine Moieties

Electrophilic aromatic substitution (SEAr) on this compound is a more complex consideration, as there are two aromatic rings that can potentially react, both of which are significantly deactivated. wikipedia.orgwikipedia.org

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it much less reactive towards electrophiles than benzene (B151609). youtube.com Any substitution that does occur is strongly directed to the meta-position relative to the nitrogen (C-3 and C-5). In this molecule, the C-5 position is already substituted. The C-2 position is occupied by a chloro group, which is a deactivating ortho-, para-director (though deactivation is its dominant effect). Therefore, electrophilic attack on the pyridine ring is highly disfavored and would require very harsh reaction conditions. youtube.com

Phenyl Ring: The phenyl ring is substituted with a nitro group, which is a powerful deactivating and meta-directing group. youtube.com It also bears the 2-chloropyridin-5-yl substituent. The pyridine ring, being electron-withdrawing, also acts as a deactivating group on the phenyl ring. Consequently, the phenyl ring is also strongly deactivated towards electrophilic attack. Any substitution would be directed by the nitro group to the positions meta to it (C-5' or C-1' relative to the point of attachment).

Given the multiple deactivating groups on both aromatic systems, electrophilic aromatic substitution on this compound is exceptionally difficult and not a common synthetic pathway.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amine is a fundamental and highly efficient transformation that can be readily applied to this compound. This reaction converts the strongly electron-withdrawing nitro group into a versatile, electron-donating amino group, opening up numerous avenues for further derivatization.

A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired chemoselectivity and reaction conditions. wikipedia.org Catalytic hydrogenation is a common method, but care must be taken as some catalysts, like Palladium on carbon (Pd/C), can also promote dehalogenation (hydrogenolysis of the C-Cl bond). commonorganicchemistry.com Raney Nickel is often a safer choice when aiming to preserve an aryl chloride. commonorganicchemistry.com Metal/acid combinations, such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), are classic and effective methods for selectively reducing nitro groups without affecting the chloro-substituent.

| Reducing Agent | Typical Conditions | Selectivity Notes |

| H₂ / Raney Nickel | H₂ gas, moderate pressure, solvent like Ethanol or Methanol. commonorganicchemistry.com | Generally preserves the C-Cl bond. |

| Fe / HCl or NH₄Cl | Iron powder in acidic aqueous solution (e.g., HCl, Acetic Acid). | Highly chemoselective for the nitro group. |

| SnCl₂ · 2H₂O | Refluxing in a solvent like Ethanol with HCl. | A mild and common method for selective nitro reduction. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system. | A mild reducing agent, often used for sensitive substrates. |

| Trichlorosilane (HSiCl₃) | With an organic base. google.com | A modern method with wide applicability. google.com |

This table summarizes common methods for the reduction of aromatic nitro compounds.

The resulting compound, 5-(3-aminophenyl)-2-chloropyridine, possesses two reactive sites for further modification: the newly formed amine and the C-2 chlorine atom.

Derivatization Strategies for Further Functionalization

The true synthetic utility of this compound lies in its potential as a scaffold for creating more complex molecules through sequential reactions. The distinct reactivity of its functional groups allows for a planned approach to derivatization.

Via Nitro Group Reduction: The primary derivatization pathway begins with the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative can undergo a host of well-established reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion to a diazonium salt (Ar-N₂⁺), which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer and related reactions.

Via Nucleophilic Substitution: The chlorine atom at the C-2 position can be displaced by various nucleophiles as described in section 3.1. This substitution can be performed either before or after the modification of the nitro/amino group, depending on the desired final product and the compatibility of the functional groups with the reaction conditions. For example, an aminothiazole group could be introduced to build a structure of potential pharmaceutical interest.

A potential synthetic sequence could involve the reduction of the nitro group, followed by a nucleophilic substitution of the chlorine, and finally, derivatization of the amino group. This stepwise functionalization allows for the controlled and selective construction of complex molecular architectures.

Reaction Mechanism Elucidation Studies

The reaction mechanisms involved in the transformations of this compound are well-understood from studies of analogous systems.

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride at the 2-position proceeds via a two-step addition-elimination mechanism. vaia.comstackexchange.com

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. vaia.com

Elimination: The aromaticity is restored by the departure of the chloride leaving group, resulting in the final substituted product. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. vaia.com

Electrophilic Aromatic Substitution (SEAr): The mechanism for hypothetical electrophilic substitution involves the attack of an electrophile on one of the aromatic rings to form a resonance-stabilized carbocationic intermediate (an arenium ion or Wheland intermediate). youtube.comyoutube.com The stability of this intermediate determines the position of the attack. For the nitro-substituted phenyl ring, attack at the meta position avoids placing the positive charge on the carbon directly attached to the electron-withdrawing nitro group, which would be highly destabilizing. youtube.com Similarly, for the pyridine ring, attack at the C-3 position avoids placing the positive charge on the already electron-deficient nitrogen atom. youtube.com

Nitro Group Reduction: The mechanism of nitro group reduction varies with the reagent used. For metal-hydride or dissolving metal reductions (like Fe/HCl), the process generally involves a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps. This sequential process reduces the nitro group through various intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, before reaching the final amine (-NH₂).

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 3 Nitrophenyl Pyridine

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 2-Chloro-5-(3-nitrophenyl)pyridine (C₁₁H₇ClN₂O₂), the theoretical exact mass can be calculated. The molecular weight is identical to its isomer, 2-(2-chloro-5-nitrophenyl)pyridine (B1455133), which is 234.64 g/mol , with a calculated monoisotopic mass of 234.0196052 Da. nih.gov

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) peak corresponding to this mass. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway would involve:

Loss of the nitro group (NO₂) to give a fragment at [M - 46]⁺.

Cleavage of the C-Cl bond, resulting in a fragment at [M - 35]⁺.

Fission of the bond connecting the two aromatic rings.

Loss of small, stable molecules like CO or HCN from the pyridine (B92270) ring following initial fragmentation.

A proposed table of major fragments is presented below.

Table 1: Proposed Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 234 | [C₁₁H₇ClN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 204 | [C₁₁H₇ClN₂]⁺˙ | Loss of O₂ |

| 199 | [C₁₁H₇N₂O₂]⁺ | Loss of Cl |

| 188 | [C₁₁H₇ClNO]⁺˙ | Loss of NO |

| 153 | [C₁₁H₇N]⁺˙ | Loss of Cl and NO₂ |

| 126 | [C₅H₃ClN]⁺˙ | 2-chloropyridine (B119429) radical cation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The protons on the 3-nitrophenyl ring would appear as a complex multiplet system, typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The three protons on the chloropyridine ring would also exhibit distinct signals in the aromatic region, with their chemical shifts influenced by the chlorine atom and the nitrophenyl substituent.

¹³C NMR: The molecule possesses 11 carbon atoms in unique electronic environments, which should theoretically result in 11 distinct signals in the ¹³C NMR spectrum. The carbon atoms of the nitrophenyl ring and the chloropyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group (C-3 of the phenyl ring) and the carbon attached to the chlorine atom (C-2 of the pyridine ring) would have their chemical shifts significantly influenced by these electronegative substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 9.0 | Multiplets, Doublets | Aromatic protons on both rings. |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial to definitively assign each proton and carbon signal and confirm the connectivity between the two aromatic rings.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation

Table 3: Key Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Provides precise measurements of all covalent bonds and angles. |

| Dihedral (Torsion) Angles | Describes the conformation, including the twist between the two aromatic rings. |

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Functional Group Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. fishersci.com These techniques are excellent for identifying functional groups. The spectra of this compound would be characterized by vibrations from the chloropyridine and nitrophenyl moieties.

Key expected vibrational frequencies include:

NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Bond: A characteristic stretching vibration typically observed in the 1000-1100 cm⁻¹ region for aryl chlorides.

These techniques provide a diagnostic fingerprint for the molecule, confirming the presence of its key structural components. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | ~1530 | Strong (IR) |

| Symmetric Stretch | -NO₂ | ~1350 | Strong (IR) |

| Aromatic Stretch | C-H | 3000 - 3100 | Medium |

| Ring Stretch | C=C / C=N | 1400 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated aromatic system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The presence of two conjugated aromatic rings, substituted with a chromophoric nitro group and an auxochromic chloro group, suggests that the molecule will absorb significantly in the UV region. The conjugation between the 3-nitrophenyl group and the 2-chloropyridyl group would likely lead to a bathochromic (red) shift of the absorption maxima compared to the individual, unsubstituted parent rings. The exact position of the absorption bands (λ_max) would provide insight into the extent of electronic delocalization across the molecular structure.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 3 Nitrophenyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of molecular systems. Its balance of accuracy and computational cost makes it ideal for investigating the properties of molecules like 2-Chloro-5-(3-nitrophenyl)pyridine. DFT calculations can predict a wide range of properties, from the ground-state molecular geometry to intricate details of the electronic structure and spectroscopic signatures.

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms. arxiv.org For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine (B92270) Derivative This table is illustrative and based on typical values found in related structures. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Cl | 1.74 |

| C-N (Pyridine) | 1.34 |

| C-C (Inter-ring) | 1.49 |

| N-O (Nitro) | 1.22 |

| C-N-C (Pyridine) | 117.0 |

| C-C-Cl | 119.5 |

| O-N-O | 124.0 |

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential, Natural Bond Orbitals)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. DFT provides several tools to analyze this structure in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For nitro-containing aromatic compounds, the HOMO is often localized on the aromatic rings, while the LUMO is frequently centered on the nitro group, facilitating electrophilic and nucleophilic interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP plots different colors on the electron density surface to represent the electrostatic potential. Red regions indicate areas of negative potential, typically associated with lone pairs on heteroatoms like nitrogen and oxygen, and are susceptible to electrophilic attack. Blue regions denote positive potential, usually found around hydrogen atoms or electron-deficient centers, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, while the regions around the hydrogen atoms and the carbon atom attached to the chlorine would be more positive.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals, allowing for the quantification of electron delocalization and hyperconjugative interactions. NBO analysis can reveal the nature of the bonds (e.g., sigma, pi), the hybridization of atoms, and the charge transfer interactions between different parts of the molecule. This information is instrumental in understanding the stability and reactivity of the compound.

Table 2: Calculated Electronic Properties for a Pyridine Derivative This table is illustrative and based on typical values found in related structures. Actual values for this compound would require specific DFT calculations.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net By predicting the 1H and 13C NMR spectra, computational chemistry can aid in the structural elucidation of this compound and its derivatives. nih.gov

Vibrational frequencies , corresponding to the infrared (IR) and Raman spectra, can also be computed. researchgate.net These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This detailed assignment provides a deeper understanding of the molecule's dynamics and bonding.

UV-Vis spectra are related to electronic transitions from occupied to unoccupied orbitals. Time-dependent DFT (TD-DFT) is the method of choice for calculating the excitation energies and oscillator strengths that determine the position and intensity of absorption bands in the UV-Vis spectrum. These calculations can help to understand the electronic transitions responsible for the observed color and photochemical behavior of the compound.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the electronic structure, DFT can be used to calculate a range of quantum chemical descriptors and reactivity indices that provide quantitative measures of a molecule's reactivity.

Ionization Potential, Electron Affinity, Chemical Hardness/Softness, Electrophilicity Index

These global reactivity descriptors are derived from the energies of the frontier molecular orbitals:

Ionization Potential (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A) is the energy released when a molecule accepts an electron and is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = (I + A)^2 / (8η).

These indices provide a framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for a Pyridine Derivative This table is illustrative and based on typical values found in related structures. Actual values for this compound would require specific DFT calculations.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Chemical Hardness (η) | 2.0 |

| Chemical Softness (S) | 0.25 |

Fukui Functions for Site Reactivity Prediction

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

By calculating these functions for each atom in this compound, one can identify the specific atoms that are most susceptible to attack by different types of reagents. This site-specific reactivity information is invaluable for understanding reaction mechanisms and designing new synthetic routes.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical investigations into the reaction pathways and mechanisms of this compound are crucial for predicting its reactivity and designing synthetic routes. While specific computational studies on the reaction mechanisms of this exact molecule are not extensively documented in publicly available literature, insights can be drawn from theoretical analyses of its constituent functional groups and closely related compounds.

For instance, studies on the reaction of 2-chloro-5-nitropyridine (B43025) with nucleophiles like anilines have been supported by computational analysis, which helps in elucidating the reaction kinetics and mechanism. These studies often propose a nucleophilic aromatic substitution (SNAr) mechanism. The reaction of a related compound, 2-chloro-3,5-dinitropyridine (B146277) with anilines, has been shown to proceed via a Meisenheimer complex intermediate, a pathway that is computationally tractable.

Furthermore, the reactivity of the nitrophenyl group can be explored through theoretical models. For example, the pyrolysis of 2-nitrophenyl azide (B81097) has been studied using quantum chemical methods, revealing a one-step mechanism with neighboring-group assistance. acs.org While not a direct reaction of this compound, this illustrates how computational chemistry can unravel complex reaction pathways involving the nitroaromatic moiety. General computational frameworks for predicting reaction outcomes often involve a two-step process of generating possible products and then ranking them based on calculated energies and reaction barriers. arxiv.org

The synthesis of related nitropyridine derivatives has also been a subject of theoretical interest. The mechanism of pyridinolysis of nitrophenyl thiocarbonates has been detailed, showing a stepwise process through a zwitterionic tetrahedral intermediate. nih.gov These theoretical approaches, though applied to different systems, provide a robust framework for predicting and understanding the potential reaction pathways of this compound, such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the nitro group.

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions involving this compound are fundamental to understanding its solid-state structure and its potential for forming supramolecular assemblies. The interplay of halogen bonding, hydrogen bonding, and π-hole interactions dictates the crystal packing and can influence the material's physical properties.

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. This interaction, where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile, is a significant force in crystal engineering. In the crystal structure of the related molecule 2-chloro-5-nitropyridine, a short Cl···O contact of 3.068 Å is observed, which is indicative of a halogen bond that helps in the formation of molecular chains. nih.gov

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, the C-H groups on the aromatic rings can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are potential acceptors. In the crystal structure of 2-chloro-5-nitropyridine, non-classical C–H···O interactions are crucial for consolidating the molecular chains into a layered structure. nih.gov Similarly, in 2-chloro-5-methyl-3-nitropyridine, intermolecular C—H⋯O hydrogen bonds are responsible for stabilizing the crystal structure. researchgate.netnih.gov

The table below summarizes the types of intermolecular interactions that can be anticipated for this compound based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference for Analogy |

| Halogen Bond | C-Cl | O (nitro group) | ~3.07 | nih.gov |

| Hydrogen Bond | C-H (aromatic) | O (nitro group) | - | nih.gov |

| Hydrogen Bond | C-H (aromatic) | N (pyridine ring) | - | nih.gov |

| π-Hole Interaction | Phenyl/Pyridyl ring | Electron-rich species | - | nih.gov |

Interactive Data Table: Click on the headers to sort the data.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of flexible molecules over time. For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the phenyl and pyridine rings.

An MD simulation would typically involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.

Energy Minimization: The initial geometry is optimized to remove any steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds), and the trajectory of the atoms is recorded.

Analysis of the trajectory would reveal the distribution of the dihedral angle between the two rings, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule behaves in solution and how it might interact with biological targets or other molecules in a material.

Advanced Applications in Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecules

2-Chloro-5-(3-nitrophenyl)pyridine serves as a crucial building block in the synthesis of a variety of complex organic molecules. chemicalpapers.comsigmaaldrich.com Its utility stems from the reactivity of the chloro and nitro functionalities, as well as the pyridine (B92270) and phenyl rings, which can be modified through various organic reactions.

One of the notable applications of this compound is in the preparation of pharmaceutical ingredients. For instance, it is a key intermediate in the synthesis of certain antineoplastic drugs. chemicalpapers.com The synthetic pathway often involves a series of reactions such as cross-coupling, deoxidation, and halogenation, followed by the reduction of the nitro group and subsequent amidation. chemicalpapers.com This strategic approach allows for the construction of the complex molecular framework of the final drug product. The use of this compound in these syntheses is favored because it allows for a more straightforward and efficient route, often avoiding the need for unstable organometallic reagents. chemicalpapers.com

The versatility of this compound as a synthetic intermediate is further highlighted by its use in creating diverse molecular libraries. The presence of multiple reaction sites allows for the systematic introduction of various functional groups, leading to the generation of a wide range of derivatives. These derivatives can then be screened for various biological activities, aiding in the discovery of new therapeutic agents.

Potential in Ligand Design for Coordination Chemistry and Catalysis

The structural features of this compound make it an attractive scaffold for the design of novel ligands in coordination chemistry and catalysis. The pyridine nitrogen atom can act as a coordination site for metal ions, while the phenyl and nitro groups can be modified to tune the electronic and steric properties of the resulting ligand.

The development of pyridine-based ligands is a significant area of research due to their wide-ranging applications in catalysis. researchgate.net By incorporating the this compound moiety into a larger molecular structure, chemists can create ligands with specific properties tailored for particular catalytic processes. For example, the electronic nature of the ligand can be altered by either reducing the nitro group to an amine or by introducing other substituents on the phenyl ring. These modifications can influence the catalytic activity and selectivity of the metal complex.

Furthermore, the chloro group on the pyridine ring offers a handle for further functionalization, allowing for the creation of bidentate or polydentate ligands. These multidentate ligands can form more stable complexes with metal ions, which is often a desirable feature in catalytic applications. The ability to fine-tune the ligand's properties through these synthetic modifications opens up possibilities for developing new and more efficient catalysts for a variety of chemical transformations.

Precursors for Advanced Materials (e.g., organic electronics, energetic materials)

The unique electronic and structural characteristics of this compound and its derivatives suggest their potential as precursors for advanced materials. The presence of the nitro group, a well-known electron-withdrawing group, and the aromatic rings make these compounds interesting candidates for applications in organic electronics and as energetic materials.

In the field of organic electronics, molecules with tailored electronic properties are essential for the development of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the structure of this compound allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic bandgap is crucial for designing materials with specific light absorption and emission properties.

The high nitrogen content and the presence of the nitro group also point to the potential of derivatives of this compound as energetic materials. asau.ru Energetic materials are compounds that release large amounts of energy upon decomposition. asau.ru The synthesis of new energetic materials with improved performance and safety characteristics is an active area of research. nih.gov The pyrazolo[4,3-d] chemicalpapers.comsigmaaldrich.comgoogle.comtriazin-4-one structure, for instance, has been investigated for its energetic properties. nih.gov While direct use of this compound as an energetic material is not documented, its derivatives, particularly those with a higher density of nitro groups or other energetic functionalities, could be explored for such applications.

Agrochemical Intermediates (e.g., herbicides, bactericides)

Pyridine-based compounds are widely used in the agrochemical industry as active ingredients in herbicides, insecticides, and fungicides. researchgate.netagropages.com this compound serves as a valuable intermediate in the synthesis of some of these agrochemicals. The reactivity of the chloro and nitro groups allows for the introduction of various toxophoric groups that impart biological activity.

For example, derivatives of 2-phenylpyridine (B120327) have been investigated as potential herbicides. nih.gov The synthesis of these compounds often starts from intermediates like this compound. The chloro group can be displaced by various nucleophiles to introduce different side chains, while the nitro group can be reduced and further functionalized. This modular approach allows for the rapid generation of a library of compounds that can be screened for herbicidal or bactericidal activity.

The development of new agrochemicals is crucial for ensuring food security and managing crop diseases. The use of versatile intermediates like this compound facilitates the discovery and development of novel active ingredients with improved efficacy and environmental profiles.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-(3-nitrophenyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 3-nitrophenyl group to the pyridine ring. Key steps include:

- Pre-functionalization : Start with 2-chloro-5-bromopyridine to enable coupling with 3-nitrophenylboronic acid.

- Catalytic System : Use palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base (e.g., Na₂CO₃) at 80–100°C .

- Condition Optimization : Yield improvements (70–85%) are achieved by controlling oxygen-free environments and stoichiometric ratios (1:1.2 pyridine:boronic acid). Post-reaction purification via column chromatography removes unreacted boronic acid .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., chlorine at C2, nitrophenyl at C5). For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (~8.5–9.0 ppm) .

- FT-IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.03) and isotopic patterns consistent with Cl .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to:

- Charge Distribution : Calculate Mulliken charges to identify electrophilic sites (e.g., chlorine at C2: δ⁺ due to nitro group resonance) .

- HOMO-LUMO Analysis : Predict reactivity (e.g., LUMO localized on nitro group, enabling nucleophilic attack). A HOMO-LUMO gap of ~4.5 eV suggests moderate stability .

- Reaction Pathway Modeling : Simulate nucleophilic substitution (e.g., Cl replacement by amines) using transition-state optimization (activation energy ~25 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from structural modifications or assay variability. Strategies include:

- SAR Studies : Compare derivatives with substituent changes (e.g., replacing nitro with cyano groups reduces antibacterial activity by 50% ).

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅₀ normalization against reference inhibitors) .

- Target Validation : Employ CRISPR knockouts to confirm specificity (e.g., loss of antifungal activity in Candida strains lacking CYP51 enzyme) .

5. Explain the mechanistic basis for nucleophilic substitution at the chlorine site in this compound under varying conditions.

Methodological Answer:

- Electrophilicity Enhancement : The nitro group at C5 withdraws electron density via resonance, activating C2-Cl for substitution. DFT calculations show a 20% increase in Cl δ⁺ charge compared to non-nitrated analogs .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15% .

- Nucleophile Selection : Primary amines (e.g., methylamine) achieve >90% substitution at 60°C, while bulkier tert-butylamine require higher temperatures (100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.